molecular formula C8H10N2O4 B1296403 Methyl 2,6-dimethoxypyrimidine-4-carboxylate CAS No. 55878-45-0

Methyl 2,6-dimethoxypyrimidine-4-carboxylate

Cat. No.: B1296403
CAS No.: 55878-45-0
M. Wt: 198.18 g/mol
InChI Key: YAJNNHOWKMREOO-UHFFFAOYSA-N
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Description

Methyl 2,6-dimethoxypyrimidine-4-carboxylate is a heterocyclic organic compound with the molecular formula C8H10N2O4. It is a derivative of pyrimidine, characterized by the presence of two methoxy groups at positions 2 and 6, and a carboxylate ester group at position 4.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investig

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-dimethoxypyrimidine-4-carboxylate typically involves the reaction of 2,6-dimethoxypyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

methyl 2,6-dimethoxypyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-12-6-4-5(7(11)13-2)9-8(10-6)14-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJNNHOWKMREOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30317416
Record name methyl 2,6-dimethoxypyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55878-45-0
Record name 55878-45-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315271
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2,6-dimethoxypyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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